molecular formula C19H21NO2 B5806403 N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide

N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide

Cat. No. B5806403
M. Wt: 295.4 g/mol
InChI Key: AZXIGBXWUITEGE-UHFFFAOYSA-N
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Description

N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide (BPTP) is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications as a drug molecule. BPTP belongs to the class of tetrahydro-2H-pyran-4-carboxamide derivatives, which have been studied extensively for their biological activities.

Mechanism of Action

The mechanism of action of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression and cell differentiation. This compound has also been shown to inhibit the activity of protein kinase C (PKC), which is involved in various cellular processes such as cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been shown to inhibit angiogenesis by reducing the expression of VEGF and MMP-9. In neurodegenerative disorders, this compound has been shown to improve cognitive function by increasing the expression of BDNF and reducing oxidative stress. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β.

Advantages and Limitations for Lab Experiments

One of the advantages of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide is its potential as a drug molecule for the treatment of various diseases. This compound has been shown to have low toxicity and high selectivity for cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide. One direction is to further investigate the mechanism of action of this compound and its interaction with various enzymes and signaling pathways. Another direction is to develop more efficient synthesis methods for this compound and its derivatives. Additionally, future research could focus on the development of novel drug delivery systems for this compound to improve its solubility and bioavailability in vivo. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound as a potential drug molecule for the treatment of various diseases.

Synthesis Methods

The synthesis of N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide involves the condensation of benzylamine and 4-phenylbutyric acid followed by cyclization using trifluoroacetic anhydride. The reaction yields this compound as a white crystalline solid with a melting point of 160-162°C. The purity of the compound can be confirmed using analytical techniques such as HPLC and NMR spectroscopy.

Scientific Research Applications

N-benzyl-4-phenyltetrahydro-2H-pyran-4-carboxamide has been studied for its potential applications in the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative disorders, this compound has been studied for its neuroprotective effects and its ability to improve cognitive function. In inflammation research, this compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-benzyl-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c21-18(20-15-16-7-3-1-4-8-16)19(11-13-22-14-12-19)17-9-5-2-6-10-17/h1-10H,11-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXIGBXWUITEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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